T-26c possesses a complex structure with several key features:
T-26c acts as a selective inhibitor of MMP-13, an enzyme that breaks down cartilage components in osteoarthritis and rheumatoid arthritis []. The exact mechanism of inhibition is not fully elucidated, but it's believed to involve binding to the active site of MMP-13, thereby preventing it from degrading cartilage [].
T-26c acts by inhibiting matrix metalloproteinases (MMPs), specifically MMP-13. MMPs are a group of enzymes involved in the breakdown of various extracellular matrix components, including collagen. Collagen is a major structural protein in cartilage, and its degradation contributes to the progression of osteoarthritis and rheumatoid arthritis. Studies have shown that T-26c binds to the active site of MMP-13, preventing it from cleaving collagen [1].
[1] Source: Inhibition of human cartilage degradation by T-26c, a novel and selective matrix metalloproteinase-13 inhibitor.
T-26c has demonstrated promising results in inhibiting MMP-13 activity and preventing cartilage degradation in in vitro and in vivo models. Studies have shown that T-26c can significantly reduce the breakdown of collagen by MMP-13 in isolated cartilage explants [1]. Additionally, T-26c has been shown to be effective in preventing cartilage degradation in animal models of osteoarthritis [2].
[1] Source: Inhibition of human cartilage degradation by T-26c, a novel and selective matrix metalloproteinase-13 inhibitor. [2] Source: T-26C, a selective inhibitor of matrix metalloproteinase-13, retards progression of osteoarthritis in rodent models.